Bis(cyclopentadienyl)vanadium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

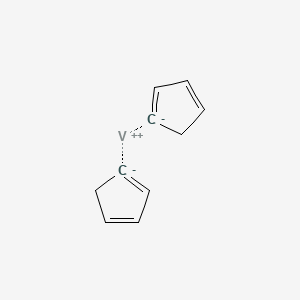

It is a violet crystalline solid that is paramagnetic and has been extensively studied in the field of organometallic chemistry . The compound belongs to the class of metallocenes, which are characterized by a metal ion sandwiched between two cyclopentadienyl rings.

Wirkmechanismus

Target of Action

Bis(cyclopentadienyl)vanadium(II), also known as Vanadocene, is an organometallic compound . It is a metallocene, a class of organometallic compounds that typically have a metal ion sandwiched between two cyclopentadienyl rings

Mode of Action

Vanadocene is a reactive molecule with 15 valence electrons available, and it readily reacts with many ligands . For example, it reacts with alkynes to yield the corresponding vanadium-cyclopropene complexes . One reaction involves carbon monoxide, leading to an ionic vanadocene derivative when performed in an inert atmosphere .

Biochemical Pathways

It is known to participate in a series of reactions, such as oxidation reactions, reduction reactions, and cyclization reactions .

Vorbereitungsmethoden

Bis(cyclopentadienyl)vanadium was first synthesized in 1954 by reducing vanadocene dichloride with aluminum hydride, followed by sublimation in a vacuum at 100°C . A more modern synthesis involves treating [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] with cyclopentadienylsodium in tetrahydrofuran (THF) to produce the compound . The reaction can be represented as: [ 2 [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] + 8 NaCp + THF \rightarrow 4 Cp₂V ]

Analyse Chemischer Reaktionen

Bis(cyclopentadienyl)vanadium is a reactive molecule due to its 15 valence electrons. It readily undergoes various types of reactions, including:

Oxidation: It can be oxidized to the monocation when treated with a ferrocenium salt in toluene.

Reduction: Reduction of [V(Cp)₂(CO)] under mild conditions yields [V(Cp)(CO)₄].

Substitution: It reacts with alkynes to form vanadium-cyclopropene complexes and with carbon monoxide to form ionic vanadocene derivatives.

Common reagents used in these reactions include carbon monoxide, ferrocenium salts, and alkynes. Major products formed include vanadium-cyclopropene complexes and ionic vanadocene derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

The synthesis of bis(cyclopentadienyl)vanadium typically involves the coordination of cyclopentadienyl ligands to vanadium in various oxidation states. The compound can be synthesized through methods such as:

- Grignard Reaction : Reacting vanadium tetrachloride with cyclopentadienyl Grignard reagents to yield this compound .

- Carbonylation Processes : Utilizing carbon monoxide in the presence of appropriate solvents to facilitate the formation of vanadium carbonyl complexes, which can further react to form bis(cyclopentadienyl) derivatives .

The structural characterization often employs techniques like infrared spectroscopy and magnetic susceptibility measurements, confirming its diamagnetic nature and bonding characteristics .

Catalytic Applications

This compound complexes have been extensively studied for their catalytic properties. They serve as catalysts in various organic transformations, including:

- Hydrocarbon Polymerization : These compounds are effective in catalyzing the polymerization of olefins, leading to the production of valuable polymers .

- Insertion Reactions : They act as models for studying insertion reactions involving carbon monoxide and other ligands, facilitating the formation of acyl derivatives and other complex molecules .

Material Science Applications

In materials science, this compound is utilized for developing advanced materials with unique properties:

- Conductive Polymers : The incorporation of this compound into polymer matrices enhances electrical conductivity, making it suitable for applications in electronics .

- Nanocomposites : Research indicates that these vanadium complexes can be used to create nanocomposite materials that exhibit improved mechanical and thermal properties .

Biological Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry:

- Antitumor Activity : Certain derivatives exhibit promising antitumor activity with reduced toxicity compared to traditional chemotherapeutics. They have shown efficacy against various human tumor cell lines .

- Biological Mechanisms : Investigations into their mechanisms of action suggest that these compounds may induce apoptosis in cancer cells through oxidative stress pathways .

Environmental Applications

The environmental implications of this compound include:

- Catalysts for Pollution Control : These compounds can be used in catalytic converters to reduce harmful emissions from vehicles by facilitating the conversion of pollutants into less harmful substances .

- Pesticides and Herbicides : Their chemical properties allow them to function as effective agents in agricultural applications, controlling pests and enhancing crop yields .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Bis(cyclopentadienyl)vanadium can be compared with other metallocenes such as:

- Bis(cyclopentadienyl)chromium(II)

- Bis(cyclopentadienyl)cobalt(II)

- Bis(cyclopentadienyl)nickel(II)

- Bis(cyclopentadienyl)ruthenium(II)

These compounds share similar structures but differ in their reactivity and applications. For instance, bis(cyclopentadienyl)cobalt(II) is used in different catalytic processes compared to this compound(II) .

Biologische Aktivität

Bis(cyclopentadienyl)vanadium, also known as vanadocene, is an organometallic compound that has garnered interest due to its biological activity, particularly in the fields of reproductive health and apoptosis. This article explores the biological effects of this compound, focusing on its spermicidal properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H10Cl2V

- Molecular Weight : 252.04 g/mol

- Structure : The compound features a vanadium atom coordinated by two cyclopentadienyl anions, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

-

Spermicidal Activity :

- Studies have demonstrated that this compound complexes are potent spermicidal agents. They induce apoptosis in sperm cells through mechanisms involving oxidative stress and modulation of cellular redox potential .

- The spermicidal effect is attributed to the generation of reactive oxygen species (ROS), which disrupts sperm function and viability .

-

Mechanisms of Action :

- The compound modulates cellular pathways related to apoptosis, leading to increased cell death in spermatozoa. This process involves the activation of caspases and other apoptotic markers .

- Additionally, this compound has been shown to influence mitochondrial function, further contributing to its apoptotic effects .

- Toxicological Profile :

Case Studies

Several studies have been conducted to assess the biological effects of this compound:

-

Study on Spermicidal Efficacy :

A study published in Molecular Human Reproduction demonstrated that vanadocene complexes effectively reduced sperm motility and viability in vitro. The results indicated a dose-dependent response with significant reductions observed at higher concentrations . -

Apoptosis Induction Mechanism :

Research highlighted the role of ROS in triggering apoptosis in sperm cells. The study utilized flow cytometry to quantify apoptotic cells after treatment with this compound, confirming its potent apoptotic activity .

Data Table: Summary of Biological Effects

Eigenschaften

CAS-Nummer |

1277-47-0 |

|---|---|

Molekularformel |

C10H10V |

Molekulargewicht |

181.13 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;vanadium(2+) |

InChI |

InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChI-Schlüssel |

YXQWGVLNDXNSJJ-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[V+2] |

Kanonische SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[V+2] |

Physikalische Beschreibung |

Violet crystalline solid; Insoluble in water; [MSDSonline] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.